3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19984267
InChI: InChI=1S/C21H20FN3O4/c1-28-18-7-13-5-6-24(10-14(13)8-19(18)29-2)20(26)11-25-12-23-17-4-3-15(22)9-16(17)21(25)27/h3-4,7-9,12H,5-6,10-11H2,1-2H3
SMILES:
Molecular Formula: C21H20FN3O4
Molecular Weight: 397.4 g/mol

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC19984267

Molecular Formula: C21H20FN3O4

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one -

Specification

Molecular Formula C21H20FN3O4
Molecular Weight 397.4 g/mol
IUPAC Name 3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-fluoroquinazolin-4-one
Standard InChI InChI=1S/C21H20FN3O4/c1-28-18-7-13-5-6-24(10-14(13)8-19(18)29-2)20(26)11-25-12-23-17-4-3-15(22)9-16(17)21(25)27/h3-4,7-9,12H,5-6,10-11H2,1-2H3
Standard InChI Key KZLQESPOKSQJMG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)F)OC

Introduction

Synthesis Pathway

The synthesis of this compound is likely achieved through multistep organic reactions involving:

  • Formation of the Quinazolinone Core:

    • A quinazolinone scaffold is typically synthesized via cyclization reactions involving anthranilic acid derivatives and carbonyl-containing reagents.

  • Introduction of the Fluorine Substitution:

    • Fluorination at position 6 of the quinazolinone can be achieved using electrophilic fluorinating agents.

  • Attachment of the Isoquinoline Moiety:

    • The dimethoxy dihydroisoquinoline fragment is introduced via alkylation or reductive amination reactions.

This synthetic strategy ensures structural complexity and functional diversity, making the compound suitable for biological evaluation.

Potential Biological Activities

Compounds with similar structural motifs have demonstrated diverse biological activities:

  • Antimicrobial Potential:

    • Isoquinoline derivatives are known for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

    • Quinazolinones have been explored as DNA gyrase inhibitors, which are crucial for bacterial replication .

  • Anticancer Applications:

    • Quinazolinones are often investigated as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy .

    • The presence of fluorine enhances lipophilicity and bioavailability, improving drug-like properties.

  • Neurological Effects:

    • Isoquinoline derivatives are studied for their role in modulating neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

Research Findings on Related Compounds

Several studies have highlighted the pharmacological relevance of structurally related compounds:

  • Quinazolinones as Antitumor Agents:

    • Quinazolinones substituted with halogens have shown efficacy in inhibiting tumor cell proliferation by targeting EGFR pathways .

  • Isoquinoline Derivatives for Antimicrobial Activity:

    • Dimethoxy-substituted isoquinolines exhibit enhanced activity against resistant bacterial strains due to their ability to disrupt microbial DNA processes .

  • Fluorinated Compounds in Drug Design:

    • Fluorination improves metabolic stability and receptor binding affinity, making such molecules promising candidates for therapeutic development .

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